N,N,N'-trimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N,N,N’-trimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is an organic compound with a complex structure that includes both amine and aromatic functionalities. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Brominated or nitrated aromatic compounds
Scientific Research Applications
N,N,N’-trimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethyl-1,3-propanediamine
- N,N,N’-trimethylethylenediamine
- N,N,N’-trimethyl-1,3-diaminopropane
Uniqueness
N,N,N’-trimethyl-N’-[(3-methylphenyl)methyl]ethane-1,2-diamine is unique due to its combination of aromatic and amine functionalities, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of the 3-methylphenyl group enhances its ability to participate in aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-12-6-5-7-13(10-12)11-15(4)9-8-14(2)3/h5-7,10H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUFQFKLEMACDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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